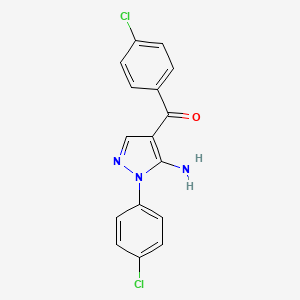

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

CAS No.: 618091-27-3

Cat. No.: VC16171559

Molecular Formula: C16H11Cl2N3O

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618091-27-3 |

|---|---|

| Molecular Formula | C16H11Cl2N3O |

| Molecular Weight | 332.2 g/mol |

| IUPAC Name | [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |

| Standard InChI Key | RORQAHLLARLTJT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, reflects its bifunctional design: a pyrazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a (4-chlorophenyl)methanone moiety. The 5-amino group introduces hydrogen-bonding potential, critical for molecular interactions .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 618091-27-3 | |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O | |

| Molecular Weight | 332.18 g/mol | |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl | |

| EC Number | 650-886-3 |

The crystal structure remains unresolved, but computational models predict planarity between the pyrazole and methanone groups, stabilized by conjugation. The 4-chlorophenyl substituents induce steric bulk, likely influencing solubility and receptor binding .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, analogous pyrazoles exhibit diagnostic signals:

-

¹H NMR: Pyrazole protons resonate at δ 6.5–8.5 ppm; aromatic chlorophenyl protons appear as doublets (J = 8–9 Hz) near δ 7.4–7.6 ppm .

-

IR: Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) are expected.

Synthesis and Structural Optimization

Synthetic Pathways

Although no explicit protocol for this compound exists, convergent strategies from related pyrazoles suggest:

-

Condensation: Reacting 4-chlorophenyl hydrazine with a β-keto ester derivative to form the pyrazole core.

-

Friedel-Crafts Acylation: Introducing the (4-chlorophenyl)methanone group via electrophilic aromatic substitution .

Table 2: Comparative Synthetic Yields of Analogues

| Analog Structure | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 1,3-Dimethyl-4-(3-chlorophenyl) | 78 | NaOAc, RT, 24h | |

| 4-Fluorophenyl variant | 65 | AlCl₃, DCM, reflux |

Modifying the 1-position substituent (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reduces yield by ~13%, highlighting the sensitivity of halogenated aryl groups to reaction conditions.

Structure-Activity Relationships (SAR)

Key SAR insights from related compounds:

-

1-Position Substituents: Bulky aryl groups (e.g., 4-chlorophenyl) enhance metabolic stability but reduce aqueous solubility .

-

5-Amino Group: Critical for hydrogen bonding; methylation abolishes dopamine receptor affinity in analogues .

-

Chlorine Placement: Para-substitution on both phenyl rings maximizes steric complementarity in receptor models .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Calculated logP values (3.62–3.89) indicate high lipophilicity, consistent with dual chlorophenyl groups. Aqueous solubility is predicted to be <0.1 mg/mL, necessitating formulation aids for in vivo studies .

Table 3: Predicted Physicochemical Properties

| Parameter | Value | Method |

|---|---|---|

| logP | 3.78 | XLogP3 |

| Polar Surface Area | 44.8 Ų | ChemAxon |

| Hydrogen Bond Donors | 1 | PubChem |

Metabolic Stability

While in vitro data are lacking, the 5-amino group and electron-withdrawing chlorines may slow hepatic oxidation. Piperidine-containing analogues show 50% clearance in microsomal assays, suggesting moderate stability .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Aquatic Toxicity | H413 | Prevent water contamination |

Future Directions and Applications

Drug Development

-

Neuropsychiatric Disorders: As a D₂-sparing antipsychotic candidate, minimizing extrapyramidal side effects .

-

Oncology: Exploiting pyrazole-mediated ROS generation for targeted cancer therapies .

Synthetic Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume